N-Methylhernagine
Description
N-Methylhernagine is an aporphine alkaloid characterized by a methyl group substitution on the nitrogen atom of its heterocyclic ring. It is naturally occurring in plants such as Alseodaphne pendulifolia , Berberis libanotica , and Aconitum heterophyllum . This compound has garnered attention due to its diverse biological activities, including antiplasmodial (IC50: 0.738–1.814 μg/mL against Plasmodium falciparum K1 strain) and antioxidant properties, where it contributes to the inhibition of enzymatic browning in plant tissues by scavenging free radicals . Analytical characterization via UHPLC-MS/MS QToF reveals a molecular ion peak at m/z 341.1627 , and it elutes at a retention time of 15.94 minutes under specific chromatographic conditions .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6aS)-1,2,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(23-2)20(25-4)18-16(12)13(21)9-11-5-6-14(22)19(24-3)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 |
InChI Key |
KJAVJETZYFENNG-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)O)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Methylhernagine involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-Methylhernagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound .
Scientific Research Applications
N-Methylhernagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and as a tool for drug discovery .
Mechanism of Action
The mechanism of action of N-Methylhernagine involves its interaction with specific molecular targets and pathways within cells. While the exact targets are not fully elucidated, it is believed to modulate various signaling pathways, leading to changes in cellular function. These interactions can result in a range of biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
N-Methylhernagine belongs to the aporphine alkaloid class, which shares a tetracyclic skeleton. Key structural analogs include:
- Hernagine : The parent compound lacking the N-methyl group.
- Oxohernagine : Features a ketone substitution at the C7 position.
- This compound : Distinguished by methylation at the N6 position.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Hernagine | C18H17NO2 | 285.34 | Aporphine core, no methyl group on nitrogen |
| This compound | C19H19NO2 | 299.36 | N6-methylated aporphine |
| Oxohernagine | C18H15NO3 | 299.32 | C7 ketone substitution |
Analytical and Pharmacokinetic Properties
Table 3: Analytical Data from Chromatographic and Spectroscopic Studies
Natural Sources and Ecological Roles
- This compound: Isolated from Alseodaphne pendulifolia stems , Aconitum heterophyllum metabolites , and Berberis libanotica leaf extracts .
- Hernagine: Co-occurs with this compound in Alseodaphne pendulifolia and Berberis libanotica, suggesting a biosynthetic relationship .
- Ecological Significance : These alkaloids may serve as plant defense molecules against pathogens or herbivores, given their antiplasmodial and enzymatic inhibition activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
